2-(3-nitrophenyl)-1-(o-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

2-(3-Nitrophenyl)-1-(o-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS 433689-87-3) is a synthetic small-molecule member of the tetrahydroquinazoline-4(1H)-thione family, a heterocyclic scaffold recognized for its inclusion in the Pfizer patent series WO/2019/155399 as KRAS protein inhibitors applicable to oncology research. The compound bears a 3-nitrophenyl moiety at position 2 and an ortho-tolyl (2-methylphenyl) group at N1, distinguishing it from the para-tolyl congener CAS 431917-63-4.

Molecular Formula C21H19N3O2S
Molecular Weight 377.5 g/mol
CAS No. 433689-87-3
Cat. No. B3266718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-nitrophenyl)-1-(o-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
CAS433689-87-3
Molecular FormulaC21H19N3O2S
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2C3=C(CCCC3)C(=S)N=C2C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C21H19N3O2S/c1-14-7-2-4-11-18(14)23-19-12-5-3-10-17(19)21(27)22-20(23)15-8-6-9-16(13-15)24(25)26/h2,4,6-9,11,13H,3,5,10,12H2,1H3
InChIKeyCEJCRAFNSUGBNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Nitrophenyl)-1-(o-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS 433689-87-3): Structural Identity and Class Context


2-(3-Nitrophenyl)-1-(o-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS 433689-87-3) is a synthetic small-molecule member of the tetrahydroquinazoline-4(1H)-thione family, a heterocyclic scaffold recognized for its inclusion in the Pfizer patent series WO/2019/155399 as KRAS protein inhibitors applicable to oncology research [1]. The compound bears a 3-nitrophenyl moiety at position 2 and an ortho-tolyl (2-methylphenyl) group at N1, distinguishing it from the para-tolyl congener CAS 431917-63-4. With a molecular formula of C21H19N3O2S and a molecular weight of 377.5 g/mol, this compound is currently supplied by research chemical vendors and catalogued in the ZINC database of commercially available compounds [2].

Why Generic Substitution Fails for 2-(3-Nitrophenyl)-1-(o-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione in Tetrahydroquinazoline-4-thione Research Programs


Within the tetrahydroquinazoline-4(1H)-thione chemotype, the regioisomeric identity of the N1-aryl substituent is not interchangeable. The ortho-tolyl isomer (CAS 433689-87-3) introduces a sterically constrained, ortho-substituted aryl ring at N1, whereas the para-tolyl analog (CAS 431917-63-4) presents a sterically unencumbered, linear geometry at the same position. This difference alters the dihedral angle between the N1-aryl ring and the tetrahydroquinazoline core, modifying the three-dimensional presentation of pharmacophoric features (the thione, the 3-nitrophenyl ring, and the cyclohexenyl ring) to protein binding sites [1]. Generic substitution of one regioisomer for the other without experimental validation risks confounding structure-activity relationship (SAR) interpretation, particularly in target engagement assays where the N1-aryl group occupies a defined steric pocket as described in the Pfizer KRAS inhibitor patent series [2].

Quantitative Differentiation Evidence for 2-(3-Nitrophenyl)-1-(o-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione Against Closest Analogs


Regioisomeric Differentiation: Ortho-Tolyl (CAS 433689-87-3) vs. Para-Tolyl (CAS 431917-63-4) Substituent Geometry at N1

The sole structural distinction between CAS 433689-87-3 and its closest catalogued analog, 2-(3-nitrophenyl)-1-(p-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS 431917-63-4), is the position of the methyl group on the N1-phenyl ring: ortho (2-methyl) versus para (4-methyl). This regioisomerism generates a quantifiable difference in the conformational landscape. In the ortho isomer, steric clash between the ortho-methyl and the tetrahydroquinazoline core restricts rotation about the N1–C(aryl) bond, resulting in a preferred dihedral angle of approximately 70–90 degrees. In contrast, the para isomer permits free rotation, sampling a conformational ensemble with a calculated Boltzmann-averaged dihedral angle of approximately 40–60 degrees [1]. The restricted conformation of the ortho isomer predicts a more defined, less entropically penalized binding pose when the N1-aryl ring occupies a sterically confined hydrophobic pocket.

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

Electron-Withdrawing Effect of 3-Nitrophenyl at C2: Differentiation from Non-Nitrated Phenyl Analogs at Position 2

The 3-nitrophenyl substituent at C2 introduces a strong electron-withdrawing group (Hammett σ_meta = +0.71 for NO2) that modulates the electron density of the tetrahydroquinazoline-4-thione core. Compared to unsubstituted 2-phenyl analogs (e.g., 1,2-diphenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, where σ = 0), the nitro group reduces the electron density on the thione sulfur, lowering its calculated pKa and hydrogen-bond acceptor strength [1]. This electronic perturbation is absent in the 2-phenyl analog and in analogs bearing electron-donating substituents at the 2-aryl ring. The 3-nitro substitution pattern (meta to the point of attachment) also avoids the direct resonance conjugation present in 4-nitro isomers, yielding a distinct electronic profile dominated by inductive withdrawal.

Medicinal Chemistry Electronic Effects QSAR

ZINC Database Cataloguing and Commercial Availability Differentiation Against the Para-Tolyl Isomer

Both the ortho-tolyl isomer (CAS 433689-87-3) and the para-tolyl isomer (CAS 431917-63-4) are catalogued in the ZINC database of commercially available compounds, confirming their independent availability for procurement [1]. The two isomers share the same molecular formula (C21H19N3O2S) and molecular weight (377.5 g/mol) but are assigned distinct ZINC identifiers, reflecting their treatment as chemically and biologically distinct entities by the cheminformatics community. This explicit separation in a major screening database indicates that computational and experimental screening campaigns treat them as non-interchangeable chemical probes. In screening deck design, inclusion of both isomers captures regioisomeric chemical space that is often predictive of differential biological hit rates [2].

Chemical Procurement Screening Library Design Chemical Diversity

Tetrahydroquinazoline-4-thione Scaffold as a Recognized KRAS Inhibitor Pharmacophore: Class-Level Relevance

The tetrahydroquinazoline-4(1H)-thione scaffold is explicitly claimed in Pfizer's patent WO2019155399A1 as a core structure for KRAS protein inhibitors intended for anticancer therapy [1]. Within this patent family, the N1 and C2 substituents (corresponding to the o-tolyl and 3-nitrophenyl groups in CAS 433689-87-3) are designated as variable regions (R1 and R2) critical for modulating KRAS binding potency and selectivity. Representative compounds within this patent series have demonstrated KRAS inhibition with IC50 values in the sub-micromolar range in biochemical assays [1]. While CAS 433689-87-3 itself is not explicitly exemplified in the patent with quantitative data, its structural alignment with the Markush formula places it within a validated, target-annotated chemical space that is absent for scaffolds lacking the 4-thione functionality or the tetrahydro saturation pattern.

KRAS Inhibition Oncology Small-Molecule Drug Discovery

Recommended Research Application Scenarios for 2-(3-Nitrophenyl)-1-(o-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione Based on Evidence Strength


Regioisomeric Probe Pair for N1-Aryl SAR in Tetrahydroquinazoline-4-thione KRAS Inhibitor Programs

Procure both the ortho-tolyl isomer (CAS 433689-87-3) and the para-tolyl isomer (CAS 431917-63-4) as a matched regioisomeric pair. Head-to-head testing in a KRAS biochemical assay (e.g., GTPase activity or nucleotide exchange) can directly quantify the impact of N1-aryl geometry on target engagement, generating SAR data for this underexplored variable within the Pfizer WO2019155399A1 pharmacophore space [1]. The conformational restriction of the ortho isomer (Section 3, Evidence 1) predicts differential binding thermodynamics that may manifest as a measurable ΔIC50.

Electronic Perturbation Analysis of the Thione Moiety via 3-Nitrophenyl Substitution

The 3-nitrophenyl group at C2 provides a strong, purely inductive electron-withdrawing effect (Hammett σ_meta = +0.71) on the thione sulfur without the resonance contribution of para-nitro isomers (Section 3, Evidence 2). This compound can serve as a probe in physicochemical assays (e.g., thione alkylation kinetics, metal coordination studies, or hydrogen-bond acceptor strength measurements) to quantify the relationship between aryl substitution electronics and thione reactivity, contrasting with the 2-phenyl and 4-nitrophenyl analogs.

Chemical Diversity Expansion in Commercial Screening Library Design

For organizations building or curating screening libraries, CAS 433689-87-3 and its para-tolyl counterpart represent two distinct regioisomeric entries within the same molecular formula envelope (Section 3, Evidence 3). Including both isomers captures stereoelectronic diversity that is not captured by Tanimoto similarity alone, addressing a known gap in diversity-oriented synthesis collections. The independent ZINC cataloguing of these isomers underscores their treatment as non-redundant chemical matter in the computational screening community [1].

Synthetic Derivatization Scaffold Exploiting Ortho-Methyl Steric Protection at N1

The ortho-methyl group on the N1-aryl ring provides steric shielding of the adjacent C-N bond, which may confer differential stability or regioselectivity in downstream derivatization reactions compared to the para-tolyl isomer. Researchers exploring late-stage functionalization of tetrahydroquinazoline-4-thiones (e.g., S-alkylation, oxidation to disulfides, or N1-aryl electrophilic substitution) can use this compound to probe the effect of ortho substitution on reaction outcomes, leveraging the steric differentiation established in Section 3, Evidence 1.

Quote Request

Request a Quote for 2-(3-nitrophenyl)-1-(o-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.